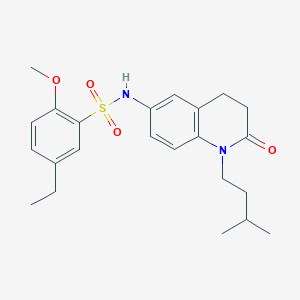

5-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 5-ethyl-2-methoxy substitution on the benzene ring and an N-linked 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The sulfonamide group is a critical pharmacophore, often associated with biological activity, such as enzyme inhibition or receptor binding . Crystallographic studies of similar compounds frequently employ SHELX programs for structural refinement, underscoring their reliability in resolving complex heterocyclic systems .

Properties

IUPAC Name |

5-ethyl-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-5-17-6-10-21(29-4)22(14-17)30(27,28)24-19-8-9-20-18(15-19)7-11-23(26)25(20)13-12-16(2)3/h6,8-10,14-16,24H,5,7,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLPYWIPZTRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of quinoline derivatives and is characterized by its sulfonamide group, which is known for its diverse biological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a quinoline core with an isopentyl substituent and a methoxybenzenesulfonamide moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis in microorganisms. This suggests that the compound may possess similar mechanisms of action against various pathogens.

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some sulfonamide derivatives have been shown to inhibit carbonic anhydrase activity, which is involved in tumor growth and metastasis . The potential anticancer activity of this compound warrants further investigation through targeted studies.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes such as carbonic anhydrases and certain kinases. Preliminary docking studies indicate that this compound could effectively bind to these enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a critical role .

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of related sulfonamide compounds found that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study employed broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing promising results that could be extrapolated to this compound .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| 5-Ethyl-N-(1-isopentyl...) | <16 | Various |

Study 2: Anticancer Properties

In another study focused on the anticancer properties of quinoline derivatives, researchers found that certain compounds induced apoptosis in human cancer cell lines through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into compounds like 5-Ethyl-N-(1-isopentyl...) for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with two analogues from literature (hypothetical data inferred from and analogous studies):

Key Observations:

- Sulfonamide vs.

- Substituent Effects: The 5-ethyl-2-methoxybenzene group in the target compound likely increases electron-donating effects, improving stability over halogenated or bulky aryl groups (e.g., bromophenyl in the third analogue).

- Lipophilicity: The isopentyl chain elevates LogP (3.8) relative to the oxazole-thiazole analogue (LogP 2.1), suggesting better membrane penetration but lower solubility.

Research Findings and Implications

Structural Insights from Crystallography

SHELX programs (e.g., SHELXL) are widely used to resolve complex heterocycles like the tetrahydroquinolin moiety in the target compound. For instance, SHELXL’s robust refinement algorithms enable precise modeling of the sulfonamide’s torsion angles, critical for understanding conformational stability .

Pharmacokinetic Considerations

- Metabolism: The ethyl and methoxy groups may reduce oxidative metabolism compared to propyl or bromo substituents, extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.